Aurantiamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurantiamine is a naturally occurring compound produced by the fungus Penicillium aurantiogriseum. It belongs to the class of 2,5-diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This compound exhibits blue fluorescence and has been studied for its potential anti-cancer and neurotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions: The total asymmetric synthesis of aurantiamine involves several key steps. One common method includes the Horner–Emmons type coupling between a phosphinyl glycine ester and a formyl heterocycle. This reaction proceeds under mild basic conditions, avoiding racemization of the parent L-amino acids . The synthesis typically involves four steps, yielding this compound with high optical purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis protocols developed in research settings can be adapted for larger-scale production. The use of solid-phase synthesis techniques allows for the efficient and scalable production of this compound and related compounds .

化学反応の分析

Types of Reactions: Aurantiamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce reduced this compound derivatives .

科学的研究の応用

Case Studies

- In Vitro Studies : Research has demonstrated that aurantiamine exhibits cytotoxic effects against several cancer cell lines, including those derived from lung and colon cancers. For instance, studies indicated that this compound effectively inhibited the growth of human lung cancer cells, showcasing its potential as an anticancer agent .

- Comparative Efficacy : While this compound is less potent than its analog (−)-phenylahistin—being approximately 40 times less effective on P388 cell proliferation—it still holds promise due to its unique properties and lower toxicity profiles .

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth suggests that it may be developed into therapeutic agents targeting infections caused by resistant strains.

Neurotoxic Effects

Research indicates that this compound may exhibit neurotoxic effects, which necessitates careful consideration in therapeutic contexts. Understanding these effects is crucial for developing safe applications in neuropharmacology.

Data Table: Summary of this compound Applications

作用機序

Aurantiamine exerts its effects through interactions with specific molecular targets and pathways. It is known to bind to microtubules, inhibiting their polymerization and disrupting cell division. This mechanism is similar to that of other microtubule-binding agents, although this compound is less potent . The compound’s interactions with cellular proteins and enzymes contribute to its biological activities, including its anti-cancer effects .

類似化合物との比較

Aurantiamine is structurally related to other diketopiperazines, such as phenylahistin. While both compounds exhibit microtubule-binding properties, this compound is significantly less active than phenylahistin in inhibiting cell proliferation . Other similar compounds include:

Phenylahistin: A more potent microtubule-binding agent with stronger anti-cancer activity.

Dehydrohistidine derivatives: These compounds share structural similarities with this compound and exhibit various biological activities.

This compound’s unique properties, including its fluorescence and specific biological activities, distinguish it from other diketopiperazines, making it a valuable compound for research and industrial applications.

生物活性

Aurantiamine is a cyclic dipeptide alkaloid derived from Penicillium aurantiogriseum, specifically isolated as a diketopiperazine composed of valine and histidine. This compound has garnered attention due to its significant biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

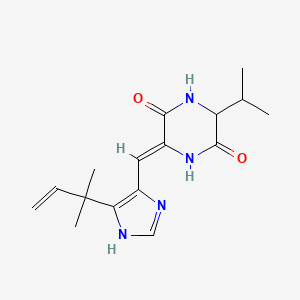

Chemical Structure and Properties

This compound is characterized by its diketopiperazine structure, which is notable for its ability to interact with biological systems. The compound's structure contributes to its unique pharmacological properties, making it a subject of interest in medicinal chemistry.

This compound exhibits cytotoxic activity against various tumor cell lines through several mechanisms:

- Cell Cycle Inhibition : this compound specifically targets the G2/M phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

- Microtubule Disruption : As a colchicine-like agent, this compound disrupts microtubule dynamics, which is critical for proper cell division and function .

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer cell proliferation, although detailed mechanisms require further elucidation.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits tumor cell proliferation |

| Microtubule Binding | Disrupts microtubule formation |

| Cell Cycle Arrest | Targets G2/M phase of the cell cycle |

Case Studies and Research Findings

- Antitumor Efficacy : A study highlighted that this compound demonstrates significant antiproliferative effects against human lung cancer cells. The findings indicated that treatment with this compound led to a marked reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

- Comparative Analysis : In comparative studies with other diketopiperazines, this compound exhibited superior cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for drug development .

- Preclinical Trials : Preclinical trials have shown that this compound can enhance the efficacy of established chemotherapeutic agents when used in combination therapies. This synergistic effect could lead to improved outcomes in cancer treatment protocols .

Future Directions

The promising biological activity of this compound opens avenues for further research:

- Mechanistic Studies : Detailed studies are needed to fully understand the molecular mechanisms underlying its anticancer effects.

- Formulation Development : Research into effective delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.

- Clinical Trials : Initiating clinical trials will be essential to validate its safety and efficacy in human subjects.

特性

IUPAC Name |

(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGRSUVVCYUKLM-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。